1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Overview
Description
1-(Trimethylsilyl)cyclopropyl phenyl sulfide is an organosilicon compound with the molecular formula C12H18SSi. It is characterized by the presence of a trimethylsilyl group attached to a cyclopropyl ring, which is further connected to a phenyl sulfide group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide typically involves the reaction of cyclopropyl phenyl sulfide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Cyclopropyl phenyl sulfide+Trimethylsilyl chlorideBase1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Chemical Reactions Analysis
1-(Trimethylsilyl)cyclopropyl phenyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions from sources like tetrabutylammonium fluoride.
Reduction: The phenyl sulfide group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trimethylsilyl)cyclopropyl phenyl sulfide is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity, although specific applications in biology are less documented.
Medicine: Research into its medicinal properties is ongoing, with some studies exploring its potential as a pharmacological agent.
Industry: While not widely used in industry, it is employed in specialized chemical processes and materials science research.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)cyclopropyl phenyl sulfide involves its reactivity due to the presence of the trimethylsilyl group and the phenyl sulfide moiety. The trimethylsilyl group can stabilize carbanions, making the compound useful in various nucleophilic substitution reactions. The phenyl sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
1-(Trimethylsilyl)cyclopropyl phenyl sulfide can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A common reagent in organic synthesis for introducing the trimethylsilyl group.
Cyclopropyl phenyl sulfide: The parent compound without the trimethylsilyl group, which has different reactivity and applications.
Phenyltrimethylsilane: Another organosilicon compound with a phenyl group attached to a trimethylsilyl group, used in different synthetic applications.
Properties
IUPAC Name |
trimethyl-(1-phenylsulfanylcyclopropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18SSi/c1-14(2,3)12(9-10-12)13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZBLNWJYTTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CC1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339037 | |
Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74379-74-1 | |
Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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